(Z)-7-[(1R,2R,3R)-3-hydroxy-2-(3-hydroxy-4-phenylbutyl)-5-oxocyclopentyl]hept-5-enoic acid
Beschreibung
13,14-Dihydro-15-keto-prostaglandin E2 is a metabolite of prostaglandin E2, formed through the non-enzymatic dehydration of 13,14-dihydro-15-keto prostaglandin E2. This compound is significant in various biological processes and serves as a biomarker for prostaglandin E2 synthesis .
Eigenschaften
CAS-Nummer |
63814-25-5 |
|---|---|
Molekularformel |
C22H30O5 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-(3-hydroxy-4-phenylbutyl)-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H30O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,17-19,21,23,25H,2,7,10-15H2,(H,26,27)/b6-1-/t17?,18-,19-,21-/m1/s1 |
InChI-Schlüssel |
UNNWTQCYFXZRNE-REMLESFQSA-N |
SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)O)CCC(CC2=CC=CC=C2)O)O |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)CCC(CC2=CC=CC=C2)O)O |
Kanonische SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)O)CCC(CC2=CC=CC=C2)O)O |
Synonyme |
13,14-DHPHTNPGE2 13,14-dihydro-16-phenyl-omega-tetranor PGE2 13,14-dihydro-16-phenyl-omega-tetranorprostaglandin E2 13,14-dihydro-16-phenyl-omega-tetranorprostaglandin E2, (1R-(1alpha(Z),2beta(R*),3alpha))-isome |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13,14-Dihydro-15-keto-prostaglandin E2 involves the non-enzymatic dehydration of 13,14-dihydro-15-keto prostaglandin E2. This process can be carried out under controlled laboratory conditions, ensuring the stability and purity of the compound .
Industrial Production Methods
Industrial production of 13,14-Dihydro-15-keto-prostaglandin E2 is typically achieved through large-scale chemical synthesis. The process involves the use of advanced chemical reactors and purification systems to ensure high yield and purity. The production is closely monitored to maintain the quality and consistency of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
13,14-Dihydro-15-keto-prostaglandin E2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of 13,14-Dihydro-15-keto-prostaglandin E2, which can be used for further research and applications .
Wissenschaftliche Forschungsanwendungen
13,14-Dihydro-15-keto-prostaglandin E2 has a wide range of scientific research applications, including:
Chemistry: Used as a biomarker for prostaglandin E2 synthesis and in the study of various chemical reactions.
Biology: Plays a role in various biological processes, including inflammation and cell signaling.
Medicine: Investigated for its potential therapeutic effects in conditions like inflammation and cancer.
Industry: Used in the production of pharmaceuticals and as a research tool in various industrial applications .
Wirkmechanismus
The mechanism of action of 13,14-Dihydro-15-keto-prostaglandin E2 involves its interaction with specific molecular targets and pathways. It acts as a biomarker for prostaglandin E2 synthesis and can influence various biological processes through its interaction with specific receptors and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prostaglandin E2: The precursor of 13,14-Dihydro-15-keto-prostaglandin E2, involved in various biological processes.
13,14-Dihydro-15-keto-prostaglandin A2: Another metabolite of prostaglandin E2, with similar biological functions.
Uniqueness
13,14-Dihydro-15-keto-prostaglandin E2 is unique due to its specific role as a biomarker for prostaglandin E2 synthesis and its involvement in various biological processes. Its stability and specific interactions with molecular targets make it a valuable compound for research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
